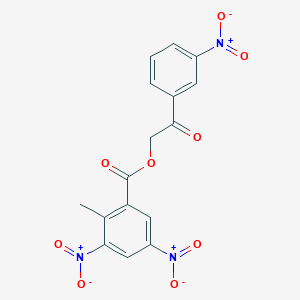![molecular formula C16H16N2OS B401421 2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-Benzimadazol CAS No. 320581-13-3](/img/structure/B401421.png)
2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-Benzimadazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole core structure, which is substituted with a 2-(2-methylphenoxy)ethylthio group
Wissenschaftliche Forschungsanwendungen
2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole has several scientific research applications, including:
Medicinal Chemistry: This compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Materials Science: It is used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its unique electronic properties.
Biological Studies: Researchers investigate its interactions with enzymes and receptors to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and as a stabilizer in polymer production.
Wirkmechanismus
Target of Action
The compound 2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole, also known as 2-((2-(o-Tolyloxy)ethyl)thio)-1H-benzo[d]imidazole, is a derivative of benzimidazole . Benzimidazole derivatives have been found to exhibit antiproliferative and antimicrobial activities . .
Mode of Action
Benzimidazole derivatives are generally known to interact with their targets, leading to antiproliferative and antimicrobial effects
Biochemical Pathways
Benzimidazole derivatives are generally known to affect various biochemical pathways, leading to their antiproliferative and antimicrobial effects
Result of Action
Benzimidazole derivatives are generally known to exhibit antiproliferative and antimicrobial effects
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole typically involves the following steps:
Preparation of 2-(2-Methylphenoxy)ethylthiol: This intermediate can be synthesized by reacting 2-methylphenol with ethylene oxide to form 2-(2-methylphenoxy)ethanol, which is then converted to 2-(2-methylphenoxy)ethylthiol using thiourea and hydrochloric acid.
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by reacting o-phenylenediamine with carbon disulfide in the presence of a base, such as potassium hydroxide, to form 2-mercaptobenzimidazole.
Coupling Reaction: The final step involves the coupling of 2-(2-methylphenoxy)ethylthiol with 2-mercaptobenzimidazole under basic conditions to yield 2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Nitric acid, halogens
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amino derivatives
Substitution: Nitro or halogenated benzimidazole derivatives
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-{[2-(2-Chlorophenoxy)ethyl]thio}-1H-benzimidazole
- 2-{[2-(2-Fluorophenoxy)ethyl]thio}-1H-benzimidazole
- 2-{[2-(2-Bromophenoxy)ethyl]thio}-1H-benzimidazole
Uniqueness
2-{[2-(2-Methylphenoxy)ethyl]thio}-1H-benzimidazole is unique due to the presence of the 2-methylphenoxy group, which imparts distinct electronic and steric properties
Eigenschaften
IUPAC Name |
2-[2-(2-methylphenoxy)ethylsulfanyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2OS/c1-12-6-2-5-9-15(12)19-10-11-20-16-17-13-7-3-4-8-14(13)18-16/h2-9H,10-11H2,1H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAPVCQWLJSSUGW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCCSC2=NC3=CC=CC=C3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-OXO-2-PHENYLETHYL 4-[5-(3-NITROBENZOYL)-1,3-DIOXOISOINDOL-2-YL]BENZOATE](/img/structure/B401339.png)
![2-[(2-Hydroxyethyl)amino]-5-nitro-4,6-dimethylnicotinonitrile](/img/structure/B401340.png)


![2-{4-Nitrophenyl}-2-oxoethyl [(4-chlorobenzoyl)amino]acetate](/img/structure/B401343.png)


![2-{3-Nitrophenyl}-2-oxoethyl [(4-bromobenzoyl)amino]acetate](/img/structure/B401350.png)


![3-methyl-8-[2-(1-methyl-3-phenyl-2-propenylidene)hydrazino]-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B401357.png)
![methyl 2-{[(4-nitro-1H-imidazol-1-yl)acetyl]amino}benzoate](/img/structure/B401358.png)

